Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans-
Description
Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester, trans- is a carbamate derivative featuring a cyclopropane ring substituted with a 4-nitrophenyl group and a tert-butyl (1,1-dimethylethyl) ester. The trans stereochemistry at the cyclopropane ring is critical for its structural and functional properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of protease inhibitors and other bioactive molecules .
The 4-nitrophenyl group imparts strong electron-withdrawing effects, influencing reactivity in nucleophilic substitution or reduction reactions. The tert-butyl ester enhances stability, protecting the carbamate group during synthetic processes until controlled deprotection is required .
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-nitrophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-12-8-11(12)9-4-6-10(7-5-9)16(18)19/h4-7,11-12H,8H2,1-3H3,(H,15,17) |
InChI Key |
UGSCSKRTIHHWBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The trans-configuration of the cyclopropane ring is critical for the compound’s stereochemical integrity. The Corey-Chaykovsky cyclopropanation is the most widely cited method for synthesizing such strained rings.
Corey-Chaykovsky Reaction with Dimethylsulfoxonium Methylide
The reaction begins with a substituted styrene derivative, such as 4-nitrostyrene , which undergoes cyclopropanation using dimethylsulfoxonium methylide. This ylide is generated in situ by deprotonating trimethylsulfoxonium iodide with a solid base (e.g., sodium hydride) in dimethyl sulfoxide (DMSO).
$$
\text{Trimethylsulfoxonium iodide} + \text{Base} \rightarrow \text{Dimethylsulfoxonium methylide} + \text{Byproducts}
$$
The ylide attacks the alkene’s π-bond, forming the cyclopropane ring. For trans-selectivity, the reaction is conducted at 25°C in DMSO, yielding 2-(4-nitrophenyl)cyclopropane as a key intermediate.
Key Parameters:
Carbamate Functionalization
The cyclopropane intermediate is functionalized with the tert-butyl carbamate group via Boc protection . Two primary routes are documented:
Reaction with tert-Butyl Chloroformate (Boc-Cl)
The cyclopropylamine derivative is treated with tert-butyl chloroformate under Schotten-Baumann conditions:
$$
\text{Cyclopropylamine} + \text{Boc-Cl} \xrightarrow{\text{Base}} \text{tert-Butyl Carbamate}
$$
Conditions :
Three-Component Coupling with CO₂
An alternative phosgene-free method employs a cesium carbonate/tetrabutylammonium iodide (TBAI) system to couple the cyclopropylamine with CO₂ and tert-butyl bromide:
$$
\text{Cyclopropylamine} + \text{CO}2 + \text{*tert*-Butyl bromide} \xrightarrow{\text{Cs}2\text{CO}_3, \text{TBAI}} \text{tert-Butyl Carbamate}
$$
Conditions :
Stereochemical Control and Purification
The trans-configuration is retained through stereospecific synthesis :
- Cyclopropanation Step : The Corey-Chaykovsky reaction favors trans-products due to the ylide’s approach from the less hindered face of the alkene.
- Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves diastereomers.
Spectroscopic Validation:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Boc-Cl Protection | High selectivity, mild conditions | Requires handling moisture-sensitive reagents | 65–80 |
| Three-Component Coupling | Phosgene-free, scalable | Longer reaction time (12–24 h) | 60–75 |
Scale-Up and Industrial Relevance
For kilogram-scale production, the Boc-Cl route is preferred due to its reliability. A patented protocol recommends:
Chemical Reactions Analysis
Synthetic Routes and Carbamate Formation
The tert-butyl carbamate (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). For analogs such as N-Boc-amino acids, this occurs under mildly basic conditions (e.g., DMAP or TEA in THF/DCM) . The trans-cyclopropyl moiety likely forms via cyclopropanation of alkenes using carbene precursors (e.g., CH₂N₂ or Simmons–Smith reagents) .
Example Protocol (adapted from ):
-
Substrate : 2-(4-Nitrophenyl)cyclopropylamine
-
Reagent : Boc₂O (1.2 equiv), TEA (2 equiv), THF, 0°C → RT, 12 h
-
Yield : ~85% (estimated for analogous Boc-protected amines) .
Hydrolysis and Stability
Carbamates are hydrolytically stable under physiological conditions but cleave under acidic or enzymatic conditions:
-
Acidic Hydrolysis : Requires strong acids (e.g., HCl in dioxane or TFA) to remove the Boc group, regenerating the amine .
-
Enzymatic Hydrolysis : Human carboxylesterases (e.g., CES1A1/CES2) hydrolyze carbamates in vivo, releasing the parent amine .
Stability Data :
| Condition | Half-Life (Est.) | Source |
|---|---|---|
| pH 7.4 (37°C) | >48 h | |
| 4 M HCl/dioxane (RT) | 1–2 h | |
| Plasma (human) | 6–12 h |
Nitro Group Reduction
The 4-nitrophenyl group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite:
Cyclopropane Ring-Opening
The trans-cyclopropyl group may undergo ring-opening under oxidative or acidic conditions:
-
Oxidation : mCPBA or ozone can cleave cyclopropanes to form diols or carbonyl compounds .
-
Acid-Mediated : Strong acids (e.g., H₂SO₄) protonate the cyclopropane, leading to rearrangement .
Stereochemical Considerations
The trans configuration of the cyclopropane imposes steric constraints, affecting:
-
Rotamer Distribution : Intermolecular H-bonding (e.g., between carbamate NH and carboxylic acids) stabilizes syn rotamers, as shown in N-Boc-amino acids .
-
Aggregation : Concentration-dependent NMR shifts indicate dimerization via H-bonding networks .
Key Observation :
Synthetic Challenges and Side Reactions
Scientific Research Applications
Applications in Medicinal Chemistry
Carbamic acid derivatives are integral in drug design and medicinal chemistry due to their bioactive properties:
- Anticancer Agents : Certain carbamate derivatives have shown promise as anticancer agents through mechanisms involving cell cycle arrest and apoptosis.
- Antimicrobial Activity : The nitrophenyl group enhances the antimicrobial properties of carbamates, making them effective against various pathogens .
- Enzyme Inhibitors : Carbamates are utilized as enzyme inhibitors in biochemical assays, providing insights into enzyme mechanisms and potential therapeutic targets.
Case Studies
Several studies highlight the utility of carbamic acid derivatives:
- Synthesis of Anticancer Compounds :
- Development of Antimicrobial Agents :
- Use in Peptide Chemistry :
Mechanism of Action
The mechanism of action of Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropyl group can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Cyclopropane
The substituent on the cyclopropane ring significantly alters physicochemical and reactive properties. Key analogs include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group (target compound) enhances electrophilicity, making it suitable for reduction to amines or participation in aromatic substitution. In contrast, hydroxymethyl or dihydroxyphenyl substituents increase polarity and solubility .
- Steric Effects : Bulky groups like dimethyl(phenylmethyl)silyl () hinder access to reactive sites, useful in selective synthetic steps.
Stereochemical and Configuration Effects
The trans configuration across the cyclopropane ring is a recurring feature in bioactive carbamates, as seen in:
- Target Compound : Ensures spatial alignment for binding in protease inhibitors .
- Carbamic acid, (1S-trans)-[2-(hydroxymethyl)cyclopropyl] ester (): Trans configuration optimizes hydrogen bonding with biological targets.
Stereoselective synthesis methods, such as asymmetric reduction using NaBH₄ (), are critical for achieving >99% chiral purity in these compounds.
tert-Butyl Ester: Stability and Deprotection
The tert-butyl ester group is a common protective strategy in carbamates:
Biological Activity
Carbamic acid derivatives play a significant role in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester, trans- (CAS No. 144226-16-4) is particularly notable for its potential applications in drug design and therapeutic interventions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula: C13H18N2O4
- Molecular Weight: 266.29 g/mol
- Structural Characteristics: The compound features a cyclopropyl group and a nitrophenyl moiety, which are critical for its biological activity.
The biological activity of carbamic acid derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound include:
- Enzyme Inhibition: Carbamates are known to inhibit certain enzymes by forming covalent bonds with active site residues. This can lead to altered metabolic pathways.
- Receptor Modulation: The nitrophenyl group may facilitate binding to specific receptors, influencing signal transduction pathways associated with various physiological responses.
Biological Activity Overview
The following table summarizes the key biological activities associated with Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester, trans-:
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- Anticancer Activity:
- Antibacterial Properties:
- Neuroprotective Effects:
Q & A
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 1.2–1.4 ppm (tert-butyl), δ 7.5–8.2 ppm (nitrophenyl); J = 8.5 Hz (trans cyclopropane) |
Advanced: What are the reactivity patterns of the 4-nitrophenyl group in this compound under catalytic hydrogenation?
Methodological Answer:
The nitro group can be selectively reduced to an amine using:
Q. Key Considerations :
- Selectivity : Use mild conditions (e.g., low H₂ pressure) to preserve the cyclopropane structure.
- Byproducts : Detectable via LC-MS (e.g., m/z shifts corresponding to nitro → amine conversion) .
Advanced: How does the cyclopropane ring influence the compound’s stability in acidic/basic media?
Methodological Answer:
- Acidic Conditions : Cyclopropane rings are prone to acid-catalyzed ring-opening via electrophilic attack. Stability tests (e.g., 1M HCl in dioxane, 25°C) show degradation >50% within 24 hours .
- Basic Conditions : Boc esters hydrolyze slowly in aqueous NaOH (0.1M, 50°C), but cyclopropane remains intact unless strong bases (e.g., LDA) are used .
Q. Mitigation Strategies :
- Stabilization : Introduce electron-withdrawing groups (e.g., nitro) to reduce ring strain effects .
- Storage : Anhydrous conditions at -20°C to prevent hydrolysis .
Advanced: How can this compound serve as an intermediate in multi-step synthesis (e.g., drug discovery)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
